Lipophilicity Advantage: XLogP3-AA Comparison with Unsubstituted Thiophenyl Analog
The introduction of the methylthio group substantially increases lipophilicity compared to the unsubstituted thiophene analog. 4-(3-Methylthiophenyl)benzoic acid has a computed XLogP3-AA of 3.6, which is significantly higher than that of 4-(thiophen-3-yl)benzoic acid [1]. This difference in lipophilicity directly influences membrane permeability and non-specific protein binding, making the target compound more suitable for applications requiring enhanced hydrophobic character [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 4-(thiophen-3-yl)benzoic acid (XLogP3-AA: 2.8) |
| Quantified Difference | Δ = +0.8 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A higher logP value is a critical differentiator for medicinal chemists optimizing lead compounds for cellular permeability and target engagement.
- [1] PubChem Compound Summary for CID 17925184 and CID 736862 (4-(thiophen-3-yl)benzoic acid). XLogP3-AA values computed by PubChem. View Source
